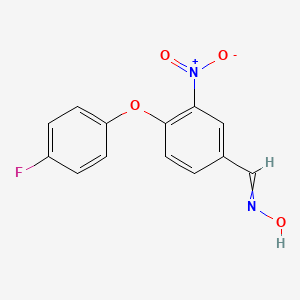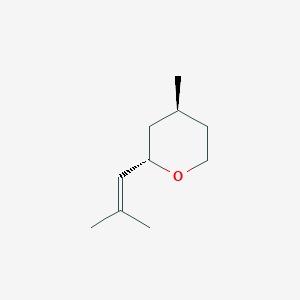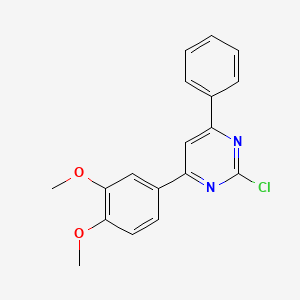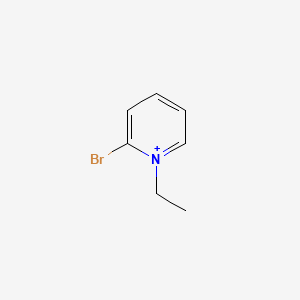![molecular formula C16H13ClN2O B1224058 5-[(2-Chloroanilino)methyl]quinolin-8-ol](/img/structure/B1224058.png)
5-[(2-Chloroanilino)methyl]quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Chloroanilino)methyl]quinolin-8-ol is a chemical compound that belongs to the class of hydroxyquinolines . It has a molecular formula of C16H13ClN2O and a molecular weight of 284.74 g/mol . This compound is known for its unique structure, which includes a quinoline ring system substituted with a chlorinated aniline group.
Métodos De Preparación
The synthesis of 5-[(2-Chloroanilino)methyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 2-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
5-[(2-Chloroanilino)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroaniline moiety, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-[(2-Chloroanilino)methyl]quinolin-8-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-[(2-Chloroanilino)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparación Con Compuestos Similares
5-[(2-Chloroanilino)methyl]quinolin-8-ol can be compared with other hydroxyquinoline derivatives, such as:
Chlorquinaldol: Similar in structure but with different substituents, chlorquinaldol is used as an antiseptic and has a different spectrum of biological activity.
8-Hydroxyquinoline: The parent compound of this compound, it is widely used in coordination chemistry and has various biological activities.
2-Chloroaniline: A precursor in the synthesis of this compound, it is used in the production of dyes, pharmaceuticals, and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H13ClN2O |
|---|---|
Peso molecular |
284.74 g/mol |
Nombre IUPAC |
5-[(2-chloroanilino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C16H13ClN2O/c17-13-5-1-2-6-14(13)19-10-11-7-8-15(20)16-12(11)4-3-9-18-16/h1-9,19-20H,10H2 |
Clave InChI |
SIQPSBPDNFPNKG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NCC2=C3C=CC=NC3=C(C=C2)O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)NCC2=C3C=CC=NC3=C(C=C2)O)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(N-[2-(benzotriazol-1-yl)acetyl]-4-methoxyanilino)-N-cyclopentylcyclohexane-1-carboxamide](/img/structure/B1223975.png)
![N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine](/img/structure/B1223976.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-bromophenoxy)acetamide](/img/structure/B1223977.png)
![3-(phenylamino)-7-(prop-2-en-1-yl)-16-thia-2,4,5,7-tetraazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B1223980.png)
![5-[[5-Benzyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B1223981.png)
![2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B1223983.png)
![2-Methylsulfonyl-4,6-diphenyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1223984.png)


![3-[(2,5-dichlorophenoxy)methyl]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B1223990.png)

![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-(4-cyanoanilino)-2-oxoethyl] ester](/img/structure/B1223999.png)
![5,6-Dichloro-3-pyridinecarboxylic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1224000.png)

